molecular formula C21H21N3O2 B3203590 N-(3-methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine CAS No. 1021262-22-5

N-(3-methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine

Cat. No. B3203590
CAS RN: 1021262-22-5
M. Wt: 347.4 g/mol
InChI Key: QQAFXPLUSPGLHQ-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine, also known as MMQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MMQ belongs to the quinoline family and has a unique structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cell proliferation and survival. N-(3-methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine has been shown to inhibit the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer cells, as well as the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, N-(3-methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine has been shown to have other biochemical and physiological effects. Studies have demonstrated that N-(3-methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine can inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. N-(3-methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine is its relative ease of synthesis, which makes it readily available for use in laboratory experiments. Additionally, N-(3-methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine has shown promising results in various in vitro and in vivo studies, suggesting its potential as a therapeutic agent. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on N-(3-methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine. One area of focus could be the development of N-(3-methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine derivatives with improved efficacy and reduced toxicity. Additionally, further studies could investigate the potential use of N-(3-methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine in combination with other anticancer agents or neuroprotective compounds. Finally, more research is needed to fully understand the mechanism of action of N-(3-methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine and its potential applications in various disease states.

Scientific Research Applications

N-(3-methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine has been studied for its potential use as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, N-(3-methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine has shown promise as a neuroprotective agent, with studies demonstrating its ability to protect neurons from oxidative stress and inflammation.

properties

IUPAC Name

[4-(3-methylanilino)quinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-15-5-4-6-16(13-15)23-20-17-7-2-3-8-19(17)22-14-18(20)21(25)24-9-11-26-12-10-24/h2-8,13-14H,9-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAFXPLUSPGLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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